molecular formula C7H5NO2S B2525099 pyrrolo[2,1-b]thiazole-7-carboxylic Acid CAS No. 1038509-46-4

pyrrolo[2,1-b]thiazole-7-carboxylic Acid

Cat. No. B2525099
M. Wt: 167.18
InChI Key: SWVBPJMJJQONPB-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that features a fusion of pyrrole and thiazole rings. This bicyclic structure is of interest due to its potential applications in medicinal chemistry and material science. The compound and its derivatives have been synthesized and studied for various chemical and biological properties.

Synthesis Analysis

The synthesis of pyrrolo[2,1-b]thiazole derivatives has been achieved through several methods. One approach involves treating substituted acetonitriles with mercaptoacetic acid to yield thiazolidinones, which are then N-alkylated and formylated to produce the desired pyrrolo[2,1-b]thiazoles . Another method includes the refluxing of thiazolidinylidene acetic acid ethyl esters in POCl3 to prepare 6-aryl pyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters . Additionally, the synthesis of chiral pyrrolo[1,2-c]thiazoles via intramolecular dipolar cycloaddition of münchnones has been reported, which also led to an interesting rearrangement to pyrrolo[1,2-c]thiazines .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography has been employed to determine the structure of certain derivatives, confirming the absolute configuration at chiral centers . Chiroptical studies have also been conducted to understand the stereochemistry of these compounds .

Chemical Reactions Analysis

Pyrrolo[2,1-b]thiazole compounds have been used as precursors in various chemical reactions. For instance, amination of pyrrolo[2,1-b]thiazole derivatives with primary aliphatic amines yields N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and propanamides . Cycloaddition reactions have also been explored, with pyrrolo[1,2-c]thiazole acting as a thiocarbonyl ylide or azomethine ylide depending on the dipolarophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-b]thiazole derivatives have been characterized by various techniques. Spectroscopic methods such as 1H NMR and CD spectra have been used to study the properties of these compounds . The electropolymerization of carboxylated pyrrole-containing monomers on a Pt electrode has been investigated, highlighting the electroactive nature of these compounds . Additionally, the cytotoxicity and antiviral activity of pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety have been evaluated, demonstrating their potential in biomedical applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : Tverdokhlebov et al. (2003) developed 5-aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid esters and -7-carbonitriles, showcasing a novel approach to synthesizing pyrrolo[2,1-b]thiazoles (Tverdokhlebov et al., 2003).
  • Pyrrolo[2,1-b]thiazol-3(2H)-ones as Precursors : Tverdokhlebov et al. (2004) described the preparation of 6-aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters as precursors for further chemical transformations (Tverdokhlebov et al., 2004).

Potential Pharmacological Activities

  • Antineoplastic Activity : Lalezari and Schwartz (1988) synthesized 1-thia analogues of pyrrolizine bis(carbamate) with significant antineoplastic activity against certain leukemia and colon carcinoma cell lines (Lalezari & Schwartz, 1988).
  • Microwave-Assisted Synthesis for Antiviral Activity : Barradas et al. (2014) explored microwave-assisted synthesis of pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety, evaluating their cytotoxicity and antiviral activity against Junin virus (Barradas et al., 2014).

Miscellaneous Studies

  • Heterocyclic Compound Studies : Mackie et al. (1973) conducted spectral studies on pyrrolo[2,1-b]thiazole thioaldehydes, a class of stable heterocyclic thioaldehydes (Mackie et al., 1973).
  • Synthesis and Isomerism Studies : Brindley et al. (1986) investigated routes to pyrrolo[2,1-b]thiazoles, focusing on the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes (Brindley et al., 1986).

properties

IUPAC Name

pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-1-2-8-3-4-11-6(5)8/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVBPJMJJQONPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CSC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrrolo[2,1-b]thiazole-7-carboxylic Acid

CAS RN

1038509-46-4
Record name pyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of pyrrolo[2,1-b]thiazole-7-carboxylic acid ethyl ester (5.12 mmol) and NaOH (7.68 mmol) in MeOH (5.8 mL) and water (5.8 mL) is heated to 55° C. for 23 h. The mixture is concentrated in vacuo and made acidic by addition of aq. HCl (1.0 M). The obtained precipitate is filtered off and dried in vacuo to give the desired product.
Quantity
5.12 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.68 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
AV Tverdokhlebov, EV Resnyanska, AA Tolmachev… - …, 2003 - thieme-connect.com
5-Aroyl-2-(dimethylamino) methylidene-2, 3-dihydro-3-oxopyrrolo [2, 1-b] thiazole-7-carboxylic acid esters,-7-carbonitriles and corresponding 7-hetaryl substituted derivatives were …
Number of citations: 16 www.thieme-connect.com
YS Song, KJ Lee - Synthesis, 2007 - thieme-connect.com
A simple synthesis of pyrrolo [2, 1-b] thiazoles from the thermal cyclization reaction of several Morita-Baylis-Hillman acetates of thiazole-2-carboxaldehyde has been described. …
Number of citations: 16 www.thieme-connect.com

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